molecular formula C13H10Cl2N6 B8290039 2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine

2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine

Cat. No. B8290039
M. Wt: 321.16 g/mol
InChI Key: LKDWYAIWZCGVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine is a useful research compound. Its molecular formula is C13H10Cl2N6 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine

Molecular Formula

C13H10Cl2N6

Molecular Weight

321.16 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-7-methylpteridine-2,4-diamine

InChI

InChI=1S/C13H10Cl2N6/c1-5-9(6-2-3-7(14)8(15)4-6)19-10-11(16)20-13(17)21-12(10)18-5/h2-4H,1H3,(H4,16,17,18,20,21)

InChI Key

LKDWYAIWZCGVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=NC(=NC2=N1)N)N)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1.0 gram (0.007 mole) of 2,4,6-triamino-5-nitrosopyrimidine and 2.7 grams (0.020 mole) of potassium carbonate in 30 mL of N,N-dimethylformamide was heated to 95°-100° C., and 2.0 grams (0.010 mole) of (3,4-dichlorophenyl)acetone was added in one portion. Upon completion of addition, the reaction mixture was allowed to cool to ambient temperature, where it was allowed to stir for about 18 hours. After this time the reaction mixture was concentrated under reduced pressure. The residue was triturated with 250 mL of water, and the remaining solid was collected by filtration. The solid was further triturated with 50 mL of 20% methanol in methylene chloride. The remaining solid was collected by filtration, yielding 0.5 gram of 2,4-diamino-6-(3,4-dichlorophenyl)-7-methylpteridine. The NMR spectrum was consistent with the proposed structure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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